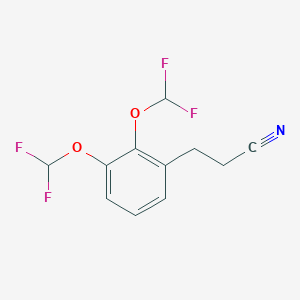
(2,3-Bis(difluoromethoxy)phenyl)propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,3-Bis(difluoromethoxy)phenyl)propanenitrile is a chemical compound with the molecular formula C11H9F4NO2 and a molecular weight of 263.19 g/mol It is characterized by the presence of two difluoromethoxy groups attached to a phenyl ring, which is further connected to a propanenitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Bis(difluoromethoxy)phenyl)propanenitrile typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2,3-difluoromethoxybenzene with a suitable nitrile precursor in the presence of a catalyst. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost considerations, and the desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to achieve high yields and minimize by-products .
化学反応の分析
Types of Reactions
(2,3-Bis(difluoromethoxy)phenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The difluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce a variety of functional groups, leading to the formation of diverse derivatives .
科学的研究の応用
(2,3-Bis(difluoromethoxy)phenyl)propanenitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (2,3-Bis(difluoromethoxy)phenyl)propanenitrile involves its interaction with molecular targets and pathways within a given system. The difluoromethoxy groups and the nitrile moiety play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to specific biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
類似化合物との比較
Similar Compounds
(2,3-Dimethoxyphenyl)propanenitrile: Similar structure but with methoxy groups instead of difluoromethoxy groups.
(2,3-Difluorophenyl)propanenitrile: Lacks the methoxy groups, only has difluoro substituents.
(2,3-Bis(methoxy)phenyl)propanenitrile: Contains methoxy groups instead of difluoromethoxy groups.
Uniqueness
(2,3-Bis(difluoromethoxy)phenyl)propanenitrile is unique due to the presence of difluoromethoxy groups, which impart distinct electronic and steric properties. These properties can influence its reactivity, binding affinity, and overall behavior in chemical and biological systems, making it a valuable compound for various applications .
特性
分子式 |
C11H9F4NO2 |
|---|---|
分子量 |
263.19 g/mol |
IUPAC名 |
3-[2,3-bis(difluoromethoxy)phenyl]propanenitrile |
InChI |
InChI=1S/C11H9F4NO2/c12-10(13)17-8-5-1-3-7(4-2-6-16)9(8)18-11(14)15/h1,3,5,10-11H,2,4H2 |
InChIキー |
SRYXQJRMSLAPIV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)OC(F)F)OC(F)F)CCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















